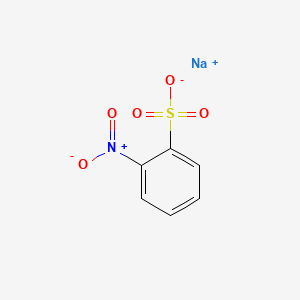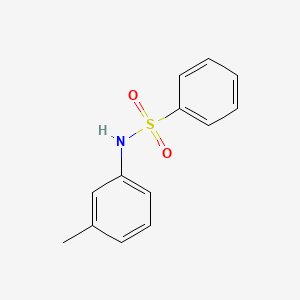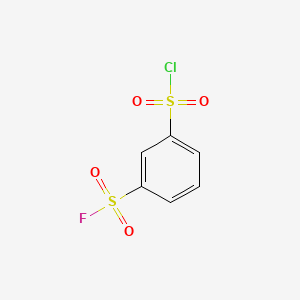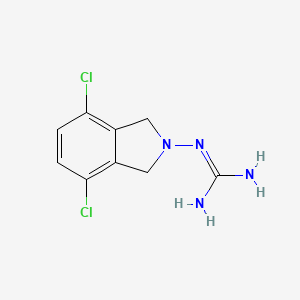
Aganodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aganodine is a guanidine that activates presynaptic imidazoline receptors. Through its agonism at imidazoline receptors, aganodine inhibits the presynaptic release of norepinephrine.
Applications De Recherche Scientifique
Preventing Advanced Glycation Endproducts Formation
Aminoguanidine (AG) has been identified as a prototype therapeutic agent for preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, forming substituted 3-amino-1,2,4-triazine derivatives and thus preventing AGE formation. This property of AG is considered significant in studying and potentially inhibiting vascular complications in experimental diabetes (Thornalley, 2003).
Investigating DNA Damage by Free Radicals
Research on AG has extended to exploring its impact on DNA damage through the production of free radicals. Studies have shown that AG can cause damage to supercoiled plasmid DNA in the presence of transition metals, indicating its potential role in understanding and managing glycation-mediated damage in aging (Suji & Sivakami, 2006).
Modulating Plant Abiotic Stress Responses
AG has been used in plant physiological research, particularly in investigating abiotic stress responses. It's considered a modulator of polyamine-related mechanisms in plants, providing insights into plant responses to various environmental stresses (Köhler & Szepesi, 2023).
Effects on Experimental Autoimmune Encephalomyelitis
AG's role as a selective inhibitor of inducible nitric oxide synthase has been investigated in the context of experimental autoimmune encephalomyelitis (EAE). It has shown effectiveness in preventing the clinical development of EAE, reducing inflammation and demyelination, and impacting cytokine production in central nervous system inflammation (Brenner et al., 1997).
Inhibition of Nitric Oxide Synthase
The inhibitory effects of AG on nitric oxide synthase have been explored for potential therapeutic applications. Studies have shown that AG can block the secretion of nitric oxide and other inflammatory mediators in astrocyte cultures, highlighting its potential in treating inflammation-related conditions (Brenner et al., 1997).
Preventing Renal Fibrosis in Diabetic Nephropathy
AG's ability to prevent the expression of the profibrotic cytokine, connective tissue growth factor (CTGF), as well as the accumulation of fibronectin in experimental diabetic nephropathy, has been studied. This indicates AG's potential in preventing renal fibrosis and managing diabetic complications (Twigg et al., 2002).
Propriétés
Numéro CAS |
86696-87-9 |
|---|---|
Nom du produit |
Aganodine |
Formule moléculaire |
C9H10Cl2N4 |
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
2-(4,7-dichloro-1,3-dihydroisoindol-2-yl)guanidine |
InChI |
InChI=1S/C9H10Cl2N4/c10-7-1-2-8(11)6-4-15(3-5(6)7)14-9(12)13/h1-2H,3-4H2,(H4,12,13,14) |
Clé InChI |
DFKHOVYSCCPSHR-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl |
SMILES canonique |
C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl |
Apparence |
Solid powder |
Autres numéros CAS |
86696-87-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aganodine; Aganodin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



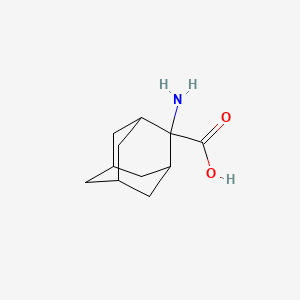
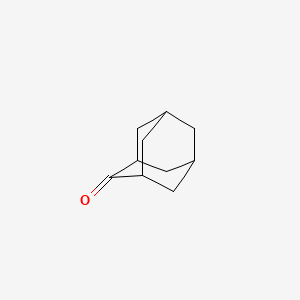
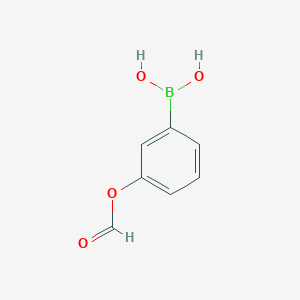
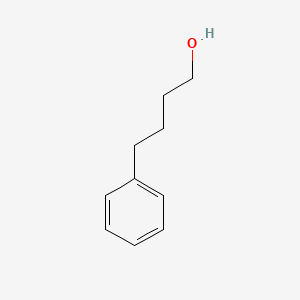
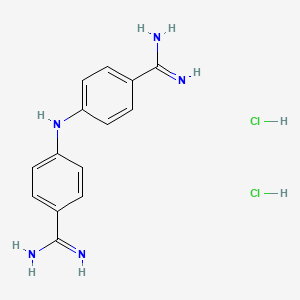
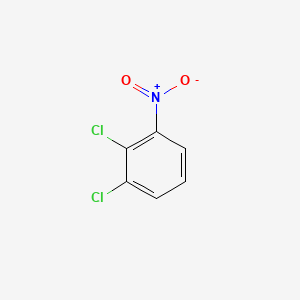
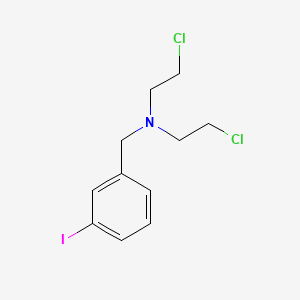
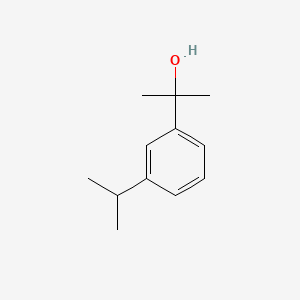
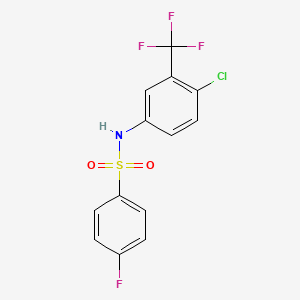
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-](/img/structure/B1666573.png)
